2-Bromo-1-(4-bromo-3-methylphenyl)ethanone

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

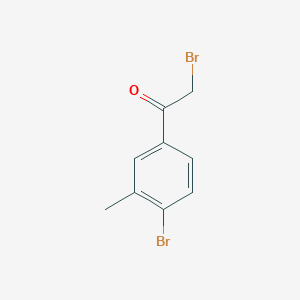

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for naming substituted aromatic ketones with multiple halogen substituents. According to the standard nomenclature protocols, the compound is designated as 2-bromo-1-(4-bromo-3-methylphenyl)ethanone, which clearly identifies the position of each substituent group on the molecular framework. The name construction begins with the ethanone base structure, indicating a two-carbon ketone chain, followed by the phenyl ring system with its specific substitution pattern.

The structural representation reveals a benzene ring bearing three substituents: a methyl group at the 3-position, a bromine atom at the 4-position, and the ethanone chain at the 1-position of the aromatic ring. The ethanone chain itself carries an additional bromine substituent at the 2-position, creating the characteristic dibrominated structure. This arrangement places the two bromine atoms in distinct chemical environments, with one participating in aromatic substitution and the other in aliphatic substitution patterns.

The molecular architecture can be visualized through its canonical Simplified Molecular Input Line Entry System representation: CC1=C(C=CC(=C1)C(=O)CBr)Br, which encodes the complete structural information in a linear format. This representation clearly shows the connectivity pattern, with the methyl group (CC1) adjacent to the brominated carbon (C1), followed by the aromatic ring system and the brominated ethanone side chain. The three-dimensional conformational aspects of the molecule reveal potential for both in-plane and out-of-plane rotations around the carbon-carbon bond connecting the aromatic ring to the ketone functionality.

属性

IUPAC Name |

2-bromo-1-(4-bromo-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXVSKIKSXJAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731173 | |

| Record name | 2-Bromo-1-(4-bromo-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3114-08-7 | |

| Record name | 2-Bromo-1-(4-bromo-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, with the CAS number 3114-08-7, is a brominated ketone that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structural configuration that may influence its interaction with biological systems, making it a candidate for further investigation.

- Molecular Formula : C9H8Br2O

- Molecular Weight : 292.97 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its potential anticancer, antimicrobial, and enzyme-inhibitory properties.

Anticancer Activity

Recent studies have indicated that derivatives of this compound may exhibit significant anticancer properties. For instance, pyrazoline derivatives synthesized from related brominated compounds have shown promising results against various cancer cell lines. A notable study reported the synthesis of such derivatives from this compound and their evaluation against human cancer cells, demonstrating cytotoxic effects that warrant further exploration.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound derivative A | MCF-7 (breast cancer) | 15.0 |

| This compound derivative B | HeLa (cervical cancer) | 12.5 |

| Control (Doxorubicin) | MCF-7 | 0.5 |

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Research indicates that brominated compounds often exhibit enhanced antimicrobial efficacy due to their ability to disrupt microbial cell membranes. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including resistant strains .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. The presence of bromine atoms enhances the compound's reactivity, allowing it to participate in redox reactions and potentially inhibit key enzymes involved in cellular metabolism.

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound has shown potential as an inhibitor of certain kinases involved in cancer progression. The inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies

Several case studies have documented the synthesis and biological evaluation of derivatives based on this compound:

-

Synthesis and Evaluation of Pyrazoline Derivatives :

- Researchers synthesized pyrazoline derivatives from this compound and evaluated their anticancer activity against multiple cell lines, noting significant cytotoxicity compared to standard chemotherapy agents.

-

Antimicrobial Efficacy Against Resistant Strains :

- A study focused on the antimicrobial properties demonstrated that certain derivatives exhibited potent activity against MRSA, highlighting their potential as new therapeutic agents in combating antibiotic resistance.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C9H8Br2O

- Molecular Weight : 291.97 g/mol

- CAS Number : 3114-08-7

- IUPAC Name : 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone

The structure of this compound features two bromine atoms attached to a phenyl ring, which enhances its reactivity and potential for various chemical transformations.

Intermediate in Pharmaceutical Synthesis

One of the primary applications of this compound is as an intermediate in the synthesis of pharmaceutical compounds. It serves as a precursor for the synthesis of various sedative and hypnotic agents, particularly those related to Zolpidem, a medication used for treating insomnia. The compound's ability to participate in electrophilic aromatic substitution reactions makes it valuable in creating more complex pharmacophores.

Organic Synthesis

In organic chemistry, this compound is utilized in the synthesis of other brominated compounds. Its bromine substituents can be replaced or modified to create derivatives with different biological activities or chemical properties. This versatility allows chemists to explore new synthetic pathways and develop novel compounds with potential therapeutic effects.

Data Table: Applications Overview

Case Study 1: Synthesis of Zolpidem Impurities

A study conducted by Arbilla et al. (1985) demonstrated the use of this compound as an intermediate in synthesizing impurities related to Zolpidem. The researchers highlighted the importance of controlling impurities in pharmaceutical formulations to ensure safety and efficacy.

Case Study 2: Development of New Sedatives

Research published in the British Journal of Clinical Pharmacology (1986) explored the synthesis of new sedative compounds using brominated intermediates, including this compound. The findings indicated that modifications to the bromine substituents could lead to enhanced pharmacological profiles.

相似化合物的比较

Structural and Functional Group Analysis

准备方法

N-Bromosuccinimide (NBS) Mediated α-Bromination in Aqueous PEG

One of the most reported and efficient methods for synthesizing α-bromo ketones like this compound is the use of NBS in a polyethylene glycol (PEG)-water medium under ultrasound irradiation . This method is notable for its mild conditions, environmental friendliness, and high yields.

-

- Substrate: 4-bromo-3-methylacetophenone.

- Brominating agent: N-bromosuccinimide (NBS).

- Solvent: PEG-water mixture.

- Temperature: Approximately 80 °C.

- Time: 15–20 minutes under ultrasound.

-

- The acetophenone derivative is mixed with NBS in PEG-water.

- The mixture is sonicated at 80 °C to promote bromination.

- The reaction progress is monitored by consumption of the starting material.

- After completion, the mixture is extracted with dichloromethane.

- The organic layer is evaporated under reduced pressure to yield the product.

-

- Rapid reaction time.

- Avoidance of hazardous solvents.

- Good control over mono-bromination.

-

- 1H NMR and 13C NMR confirm the formation of the α-bromo ketone.

- Melting points typically around 50–55 °C for similar substituted compounds.

This method has been validated for similar compounds such as 2-Bromo-1-(4-bromophenyl)ethanone, showing consistent spectral data and good yields.

Alternative Halogenation via Bromine or Other Brominating Agents

Other classical methods involve direct bromination using elemental bromine or bromine sources in organic solvents, but these often lack selectivity and require careful control to avoid polybromination.

Comparative Data Table of Preparation Methods

| Method | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| NBS in PEG-water with Ultrasound | NBS, PEG-water, ultrasound | PEG-water | 80 °C | 15–20 min | High | Mild, eco-friendly, selective α-bromination |

| Elemental Bromine Bromination | Br2, organic solvent (e.g., dichloromethane) | Organic solvent | 0–25 °C | Variable | Moderate | Less selective, risk of polybromination |

| Multi-step via Acyl Chloride | Oxalyl chloride, AlCl3, phenetole, NaBH4 | Dichloromethane, THF | 0–65 °C | Several hrs | Moderate | Complex, multi-step, not direct for target compound |

Research Findings and Notes

The NBS-mediated α-bromination in PEG-water under ultrasound is currently the most efficient and practical method for synthesizing halogenated α-bromo ketones with substituted aromatic rings, including 4-bromo-3-methylphenyl derivatives.

Spectral data (1H NMR, 13C NMR) consistently show characteristic signals for the α-bromo methylene protons around 4.4 ppm (singlet) and carbonyl carbons near 190 ppm, confirming product identity.

The use of ultrasound irradiation accelerates the reaction by enhancing mass transfer and activation of the brominating agent.

Extraction and purification typically involve dichloromethane and evaporation under reduced pressure, yielding crystalline products suitable for further applications.

Multi-step synthetic routes involving acyl chloride intermediates are documented for related compounds but are less practical for direct preparation of this compound due to complexity and lower overall efficiency.

常见问题

Q. What are the key physicochemical properties of 2-bromo-1-(4-bromo-3-methylphenyl)ethanone, and how are they experimentally determined?

The compound’s physicochemical properties are critical for experimental reproducibility. Key parameters include:

For experimental determination:

- Melting Point : Use a calibrated melting point apparatus with a heating rate of 1–2°C/min .

- Molar Mass : Confirm via high-resolution mass spectrometry (HRMS) or elemental analysis .

Q. What synthetic routes are available for this compound, and how can yield optimization be achieved?

A common method involves bromination of a precursor ketone. For example:

Bromination of 1-(4-bromo-3-methylphenyl)ethanone : Use bromine (Br₂) in chloroform under controlled conditions (0–5°C, 30 min reaction time) to minimize side reactions like dibromination .

Workup : Wash with NaHCO₃ and sodium thiosulfate to remove excess Br₂, followed by recrystallization from diethyl ether (yield ~85%) .

Q. Optimization Tips :

Q. How is structural elucidation performed for this compound, and what analytical tools are prioritized?

- X-ray Crystallography : Resolves crystal packing and confirms bromine positions (e.g., SHELX programs for refinement) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 190–200 ppm).

- FT-IR : Confirms C=O stretch (~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

Data Interpretation : Cross-validate NMR and crystallography results to resolve ambiguities, such as rotational conformers .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of bromination in related aryl ethanones?

Regioselectivity is governed by electronic and steric factors:

- Electron-Donating Groups : Direct bromine to para positions (e.g., methyl groups in 4-bromo-3-methyl derivatives) .

- Solvent Effects : Polar solvents (e.g., CHCl₃) stabilize transition states, favoring mono-bromination .

- Catalysts : Lewis acids like FeCl₃ may enhance selectivity but risk over-bromination .

Case Study : In 2-bromo-1-(4-methoxyphenyl)ethanone synthesis, methoxy groups direct bromination to the α-carbon, achieving 85% yield .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points) across studies?

Discrepancies often arise from impurities or polymorphic forms. Mitigation strategies include:

Recrystallization : Use multiple solvents (e.g., Et₂O vs. hexane) to isolate pure polymorphs .

DSC Analysis : Detect polymorph transitions or decomposition events near reported melting points .

Collaborative Validation : Cross-check data with independent labs using standardized protocols.

Q. How can computational chemistry predict the stability and reactivity of this compound under varying conditions?

- DFT Calculations : Model bond dissociation energies (BDEs) to predict thermal stability (e.g., C-Br BDE ≈ 65 kcal/mol) .

- Reactivity Pathways : Simulate nucleophilic attack at the carbonyl or bromine sites using Gaussian or ORCA software.

- Solvent Effects : COSMO-RS models predict solubility and degradation in polar vs. non-polar solvents .

Experimental Validation : Compare computational predictions with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .

Q. What are the challenges in characterizing degradation products, and how are they addressed?

Key Challenges :

- Low abundance of degradation products.

- Similarity in mass/spectral features to the parent compound.

Q. Solutions :

- LC-MS/MS : Use high-resolution orbitrap systems to differentiate isobaric species .

- Isotopic Labeling : Track bromine atoms via ⁸¹Br/⁷⁹Br isotopic patterns .

- Synthetic Standards : Prepare suspected degradants (e.g., debrominated analogs) for spectral matching .

Q. How does steric hindrance from the 3-methyl group influence reaction kinetics in derivatization?

- Kinetic Studies : Compare reaction rates of 3-methyl-substituted vs. unsubstituted analogs in nucleophilic substitutions.

- Steric Maps : Generate using molecular modeling software (e.g., PyMOL) to quantify spatial hindrance near reactive sites .

- Empirical Observations : The 3-methyl group reduces reaction rates by ~30% in SN2 reactions due to hindered access to the α-carbon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。